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Compound of Interest

Compound Name: 4-Bromoisatin

Cat. No.: B1231351 Get Quote

An In-depth Technical Guide on the Crystal Structure of 4-bromo-1H-indole-2,3-dione

This guide provides a comprehensive overview of the crystal structure of 4-bromo-1H-indole-

2,3-dione, also known as 4-bromoisatin. The information is intended for researchers,

scientists, and professionals in the field of drug development and materials science who

require detailed crystallographic data and experimental methodologies. Isatins are a class of

compounds extensively utilized in both pharmaceutical and synthetic organic chemistry.[1][2]

Molecular Structure and Crystallographic Data
The title compound, with the chemical formula C₈H₄BrNO₂, consists of a planar indole-2,3-

dione core with a bromine substituent at the 4-position.[1][2] In the solid state, the molecule is

nearly planar, with the non-hydrogen atoms having a mean deviation from planarity of 0.024 Å.

[1][2] The crystal structure reveals that molecules form dimers through N—H···O hydrogen

bonds.[1][2] Additionally, significant intermolecular close contacts of Br···O are observed at a

distance of 3.0430 (14) Å.[1][2] The crystal packing is further characterized by parallel slipped

π–π stacking interactions between the nine-membered rings along the[1] direction.[1][2]

Data Presentation
The quantitative crystallographic data for 4-bromo-1H-indole-2,3-dione are summarized in the

tables below. The data corresponds to the structure deposited under CCDC reference number

1445034.[1][2]

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Chemical Formula C₈H₄BrNO₂

Formula Weight 226.03 g/mol [2][3]

Crystal System Monoclinic[2]

Space Group P2₁/c[2]

Temperature 120 K[2]

Wavelength (Mo Kα) 0.71073 Å

Unit Cell Dimensions

a 7.3655 (11) Å[2][3]

b 13.689 (2) Å[2][3]

c 7.2866 (12) Å[2][3]

α 90°[3]

β 93.378 (5)°[2][3]

γ 90°[3]

Volume (V) 733.4 (2) Å³[2]

Z 4[2]

Calculated Density 2.047 Mg/m³

Absorption Coefficient (μ) 5.55 mm⁻¹[2]

Final R indices [I>2σ(I)] R₁ = 0.0209, wR₂ = 0.0489

| R indices (all data) | R₁ = 0.0245, wR₂ = 0.0502 |

Table 2: Key Intermolecular Interaction Geometries

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoisatin
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoisatin
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoisatin
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoisatin
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoisatin
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoisatin
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoisatin
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://iucrdata.iucr.org/x/issues/2016/02/00/vm4004/index.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interaction
Type

D—H···A or
X···Y

D···A / X···Y
Distance
(Å)

H···A
Distance
(Å)

D—H···A
Angle (°)

Symmetry
Code

Hydrogen

Bond
N1—H1···O1 2.874 (2)[2] 2.01 (2)[2] 159 (2)[2]

-x+2, -y+1, -
z+1

Halogen

Contact
Br1···O2

3.0430 (14)

[1][2]
- - x+2, y, z+1

π–π Stacking

Ring

Centroid···Ce

ntroid

3.7173 (6)[1]

[2]
- - -

Inter-planar

Distance

3.3110 (8)[1]

[2]
- - -

| | Slippage | 1.6898 (14)[1][2] | - | - | - |

Experimental Protocols
The methodologies employed for the synthesis, crystallization, and subsequent structure

determination are detailed below.

Synthesis and Crystallization
While common synthetic routes like the Sandmeyer methodology starting from 3-bromoaniline

exist for 4-bromoisatin, the sample used for this specific crystal structure analysis was a

commercial product from Matrix Scientific.[2][4] Single crystals suitable for X-ray diffraction

were obtained through the slow evaporation of an acetone/dimethylsulfoxide solution.[1][2]

X-ray Data Collection and Structure Refinement
A suitable orange block-shaped crystal (0.2 × 0.2 × 0.1 mm) was selected for analysis.[1] Data

were collected at 120 K on a Bruker D8 Venture CMOS diffractometer using Mo Kα radiation.[1]

The data collection was performed using φ and ω scans. A multi-scan absorption correction

was applied using SADABS.[1]
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The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-

squares on F² using SHELXL2014.[2] Molecular graphics were generated using OLEX2, and

the material for publication was prepared with publCIF.[2]

Visualizations
The following diagrams illustrate the experimental workflow and key molecular interactions in

the crystal lattice.
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Experimental workflow for the crystal structure determination of 4-bromo-1H-indole-2,3-dione.
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Key intermolecular interactions in the crystal lattice of 4-bromo-1H-indole-2,3-dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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